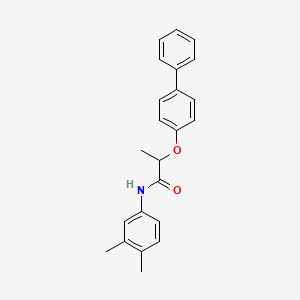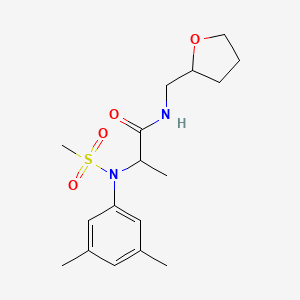
1-(4-benzoyl-1-piperazinyl)-3-(1H-indol-1-yl)-2-propanol oxalate
Vue d'ensemble
Description
1-(4-benzoyl-1-piperazinyl)-3-(1H-indol-1-yl)-2-propanol oxalate, commonly known as BI-1, is a chemical compound with potential therapeutic applications. This compound is a small molecule that has been found to have anti-apoptotic and cytoprotective effects. BI-1 has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mécanisme D'action
BI-1 exerts its cytoprotective effects by regulating calcium homeostasis and preventing calcium overload in cells. BI-1 interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR), two key regulators of calcium signaling in cells. BI-1 stabilizes the closed state of these channels, preventing calcium release from the ER and reducing calcium overload in cells. This mechanism of action has been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and calcium overload.
Biochemical and Physiological Effects:
BI-1 has been shown to have a variety of biochemical and physiological effects. BI-1 has been shown to reduce apoptosis and cell death in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. BI-1 has also been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and calcium overload. In addition, BI-1 has been shown to improve mitochondrial function and reduce mitochondrial damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
BI-1 has several advantages for lab experiments. BI-1 is a small molecule that is easy to synthesize and purify. BI-1 has been shown to have anti-apoptotic and cytoprotective effects in a variety of cell types, making it a useful tool for studying cell death and survival pathways. However, there are also limitations to using BI-1 in lab experiments. BI-1 has limited solubility in aqueous solutions, which can make it difficult to administer to cells. In addition, BI-1 has not been extensively studied in vivo, so its effects in animal models are not well understood.
Orientations Futures
There are several future directions for research on BI-1. One area of research is the development of novel BI-1 analogs with improved properties, such as increased solubility and potency. Another area of research is the study of BI-1 in animal models of disease, to better understand its potential therapeutic applications. Additionally, the mechanisms of action of BI-1 are still not fully understood, so further research is needed to elucidate its effects on calcium signaling and other cellular pathways. Finally, the potential use of BI-1 in combination with other drugs for the treatment of various diseases should be explored.
Applications De Recherche Scientifique
BI-1 has been studied extensively for its potential therapeutic applications. Research has shown that BI-1 has anti-apoptotic and cytoprotective effects in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. BI-1 has been shown to protect cells from a variety of stressors, including oxidative stress, ER stress, and calcium overload. BI-1 has also been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
[4-(2-hydroxy-3-indol-1-ylpropyl)piperazin-1-yl]-phenylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.C2H2O4/c26-20(17-25-11-10-18-6-4-5-9-21(18)25)16-23-12-14-24(15-13-23)22(27)19-7-2-1-3-8-19;3-1(4)2(5)6/h1-11,20,26H,12-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVUOIBREQFRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C=CC3=CC=CC=C32)O)C(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)-4-piperidinecarboxamide](/img/structure/B4169750.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4169767.png)
![N-(2-cyclohexylphenyl)-N'-{3-[4-(trifluoromethyl)-1-piperazinyl]propyl}urea](/img/structure/B4169772.png)
![4-[(4-nitrophenyl)thio]benzyl N-benzoylglycinate](/img/structure/B4169779.png)
![1-[(4-bromophenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4169786.png)
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{[(4-ethylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4169789.png)
![N-[4-({2-[(2-methoxyphenoxy)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4169796.png)

![N-[4-(methylthio)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4169815.png)
![1-[(2,2-dichlorocyclopropyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B4169819.png)

![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4169832.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B4169840.png)